molecular formula C21H16ClN3O2 B2436225 3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899973-56-9

3-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2436225
CAS RN: 899973-56-9
M. Wt: 377.83
InChI Key: PZVFKUIUSYFCLE-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-c][1,3]oxazin, which is a type of nitrogen-containing heterocycle . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a pyrazolo and an oxazin ring. The presence of these rings and the chlorine atom could potentially influence its reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures have been studied. For example, pyrazolo[3,4-b]pyridine derivatives have been evaluated for their inhibitory activities .

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

CDK2 (cyclin-dependent kinase 2) inhibition is an attractive strategy for cancer therapy, selectively targeting tumor cells. Researchers have designed a novel set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds. These compounds (numbered 4–13) were synthesized as CDK2-targeting agents . Key findings include:

Metal-Organic Frameworks (MOFs)

The compound’s flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize metal(ii)-complexes. For example, ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (M = Co, Ni) were hydrothermally synthesized and structurally characterized. These metal-organic frameworks (MOFs) have potential applications in catalysis, gas storage, and drug delivery .

Vectorial Functionalization

Researchers have explored the vectorial functionalization of pyrazolo[3,4-c]pyridines. The synthesis involves nucleophilic attack on ester groups, leading to the formation of 4-chloro-1H-pyrazolo[3,4-b]pyridines. These compounds may find applications in medicinal chemistry and drug development .

properties

IUPAC Name

3-(9-chloro-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-15-4-5-20-17(11-15)19-12-18(14-2-1-3-16(26)10-14)24-25(19)21(27-20)13-6-8-23-9-7-13/h1-11,19,21,26H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVFKUIUSYFCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC(=CC=C4)O)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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